molecular formula C10H10N4 B1431525 1-Propyl-1,2,3-benzotriazole-5-carbonitrile CAS No. 1400644-57-6

1-Propyl-1,2,3-benzotriazole-5-carbonitrile

Cat. No.: B1431525
CAS No.: 1400644-57-6
M. Wt: 186.21 g/mol
InChI Key: WFCOKXDIAHJTGU-UHFFFAOYSA-N
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Description

1-Propyl-1,2,3-benzotriazole-5-carbonitrile is an organic compound with the molecular formula C10H10N4. It is a derivative of benzotriazole, a heterocyclic compound known for its applications in various fields such as corrosion inhibition and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-1,2,3-benzotriazole-5-carbonitrile can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1,2,3-benzotriazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Propyl-1,2,3-benzotriazole-5-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Propyl-1,2,3-benzotriazole-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the cyano group can participate in hydrogen bonding and other interactions, modulating the compound’s biological activity .

Comparison with Similar Compounds

  • 1-Methyl-1,2,3-benzotriazole-5-carbonitrile
  • 1-Ethyl-1,2,3-benzotriazole-5-carbonitrile
  • 1-Butyl-1,2,3-benzotriazole-5-carbonitrile

Comparison: 1-Propyl-1,2,3-benzotriazole-5-carbonitrile is unique due to its specific propyl group, which influences its physical and chemical properties. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications .

Biological Activity

Overview

1-Propyl-1,2,3-benzotriazole-5-carbonitrile (C10H10N4) is a derivative of benzotriazole, a heterocyclic compound recognized for its diverse applications in medicinal chemistry, materials science, and industrial processes. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive analysis of the biological activity of this compound, including its mechanisms of action, experimental findings, and comparisons with similar compounds.

The biological activity of this compound is primarily attributed to its structural features:

  • Benzotriazole Ring : This moiety allows the compound to form coordination complexes with metal ions, which can modulate enzymatic activities and influence various biochemical pathways.
  • Cyano Group : The presence of the cyano group facilitates hydrogen bonding and other interactions that enhance the compound's biological efficacy.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5–25 μg/mL
Escherichia coli25 μg/mL
Bacillus subtilis20 μg/mL

These findings indicate that the compound can inhibit both Gram-positive and Gram-negative bacteria effectively .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have reported that this compound can induce apoptosis in cancer cell lines through several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression in cancer cells.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress and subsequent apoptosis in tumor cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzotriazole derivatives, including this compound. The results indicated that this compound displayed comparable activity to standard antibiotics against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Study on Anticancer Activity

In another investigation focusing on the anticancer properties of benzotriazole derivatives, this compound was found to significantly reduce cell viability in human cancer cell lines. The study highlighted that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other benzotriazole derivatives:

Compound Antimicrobial Activity Anticancer Activity
1-Methyl-1,2,3-benzotriazole-5-carbonitrileModerateLow
1-Ethyl-1,2,3-benzotriazole-5-carbonitrileHighModerate
This compound High High

This comparison indicates that the propyl substitution enhances both antimicrobial and anticancer activities relative to other derivatives.

Properties

IUPAC Name

1-propylbenzotriazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-2-5-14-10-4-3-8(7-11)6-9(10)12-13-14/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCOKXDIAHJTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)C#N)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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